molecular formula C15H13N B3352401 2-Methyl-3-phenyl-1H-indole CAS No. 4757-69-1

2-Methyl-3-phenyl-1H-indole

Cat. No.: B3352401
CAS No.: 4757-69-1
M. Wt: 207.27 g/mol
InChI Key: FLOZFGKBZCCIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group at the second position and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with acetophenone in the presence of glacial acetic acid and hydrochloric acid under reflux conditions can yield this compound .

Another method involves the cyclization of N-phenylhydrazones derived from acetophenone. This reaction can be catalyzed by acids such as sulfuric acid or polyphosphoric acid, leading to the formation of the indole ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the pyrrole ring.

    Oxidation: Oxidation of this compound can lead to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitroindoles

    Halogenation: Halogenated indoles

    Oxidation: Indole-2,3-diones

    Reduction: Indoline derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-1H-indole varies depending on its application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses . The indole ring system allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenyl-1H-indole is unique due to the specific positioning of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second position can affect the electronic distribution within the molecule, potentially enhancing its interaction with certain biological targets compared to its analogs .

Properties

IUPAC Name

2-methyl-3-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOZFGKBZCCIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300297
Record name 2-Methyl-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4757-69-1
Record name 2-Methyl-3-phenylindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenyl-1H-indole
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-phenyl-1H-indole
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-phenyl-1H-indole
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-phenyl-1H-indole
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-phenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.